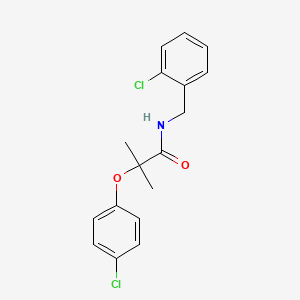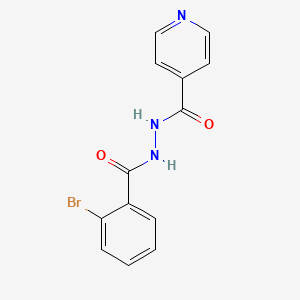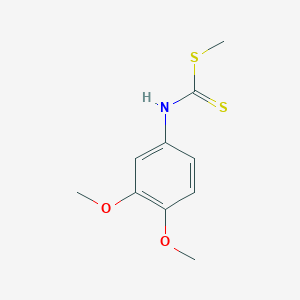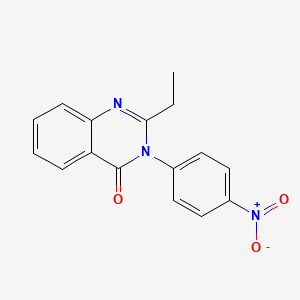![molecular formula C18H17NO6 B5694524 dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate is a chemical compound that belongs to the family of isophthalic acid derivatives. It is also known as DMFAI and has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and biotechnology.
科学的研究の応用
DMFAI has significant potential in various scientific research applications. It can be used as a building block for the synthesis of various conjugated polymers, which have applications in optoelectronics, photovoltaics, and sensors. DMFAI can also be used as a fluorescent probe for the detection of metal ions, such as Cu2+ and Fe3+. Additionally, DMFAI has shown promising results in the development of new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of DMFAI is not well understood. However, it is believed that the compound interacts with various cellular targets, including enzymes and receptors, to exert its biological effects. DMFAI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMFAI has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMFAI inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, DMFAI has been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that DMFAI can reduce the growth of tumors and improve the survival rate of animals with cancer.
実験室実験の利点と制限
One of the main advantages of DMFAI is its ease of synthesis and high yield. Additionally, DMFAI is stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of DMFAI is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of DMFAI. One of the areas of interest is the development of new conjugated polymers using DMFAI as a building block. Additionally, further studies are needed to understand the mechanism of action of DMFAI and its potential applications in the development of new drugs. Finally, the development of new methods for improving the solubility of DMFAI in water could expand its potential applications in various fields.
合成法
The synthesis of DMFAI involves the reaction of 5-methyl-2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isophthalic acid in the presence of triethylamine to yield DMFAI. The yield of the compound is around 60-70%, and the purity can be increased by recrystallization.
特性
IUPAC Name |
dimethyl 5-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-4-5-15(25-11)6-7-16(20)19-14-9-12(17(21)23-2)8-13(10-14)18(22)24-3/h4-10H,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMCNDEKCNYFY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)





![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)



